molecular formula C19H24N2O3S B2592988 2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine CAS No. 2380041-06-3

2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine

Cat. No.: B2592988
CAS No.: 2380041-06-3
M. Wt: 360.47
InChI Key: QEEONOUGEBHWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-methyl-6-hydroxypyridine with a suitable piperidine derivative under basic conditions to form the methoxy linkage. The phenylmethanesulfonyl group is then introduced via sulfonylation reactions using reagents such as phenylmethanesulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine: Similar structure but with different substituents on the pyridine ring.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and sulfonyl groups allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-[(1-benzylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-16-7-5-11-19(20-16)24-14-18-10-6-12-21(13-18)25(22,23)15-17-8-3-2-4-9-17/h2-5,7-9,11,18H,6,10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEONOUGEBHWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.